

# Introduction: The Strategic Importance of the Quinuclidine Scaffold

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## Compound of Interest

Compound Name: *1-Azabicyclo[2.2.2]octan-4-ol*

CAS No.: 26458-74-2

Cat. No.: B1267023

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**1-Azabicyclo[2.2.2]octan-4-ol**, also known in the literature as 4-hydroxyquinuclidine or 4-quinuclidinol, is a rigid, bicyclic tertiary amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique three-dimensional structure imparts a fixed spatial arrangement to its functional groups, making it an invaluable scaffold for designing ligands with high affinity and selectivity for various biological targets. The inherent basicity of the bridgehead nitrogen and the reactive potential of the hydroxyl group at the C4 position provide two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide offers a comprehensive overview of the core physical and chemical properties of **1-Azabicyclo[2.2.2]octan-4-ol**, delves into its chemical reactivity and synthetic considerations, and highlights its critical role as a building block in the development of therapeutic agents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their research endeavors.

## Physicochemical and Structural Properties

The defining feature of **1-Azabicyclo[2.2.2]octan-4-ol** is its constrained bicyclic system. This rigidity minimizes conformational ambiguity, a highly desirable trait in rational drug design, as it reduces the entropic penalty upon binding to a target receptor.

## Core Data Summary

A summary of the key physicochemical properties is presented below for quick reference. These parameters are fundamental for planning synthetic transformations, purification protocols, and formulation studies.

Property	Value	Source(s)
IUPAC Name	1-Azabicyclo[2.2.2]octan-4-ol	[1][2]
Synonyms	4-Hydroxyquinuclidine, 4-Quinuclidinol	[3]
CAS Number	26458-74-2	[2][4]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	127.18 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[5][6]
pKa (Predicted)	9.07 ± 0.20	[5][6]
Ionization Energy	8.48 ± 0.015 eV	[2]

## Structural Representation

The structure of **1-Azabicyclo[2.2.2]octan-4-ol** is fundamental to its chemical behavior. The bridgehead nitrogen and the C4-hydroxyl group are held in a fixed orientation.

Caption: Chemical structure of **1-Azabicyclo[2.2.2]octan-4-ol**.

## Reactivity and Chemical Behavior

The chemical personality of **1-Azabicyclo[2.2.2]octan-4-ol** is dictated by two primary functional groups: the tertiary amine and the secondary alcohol.

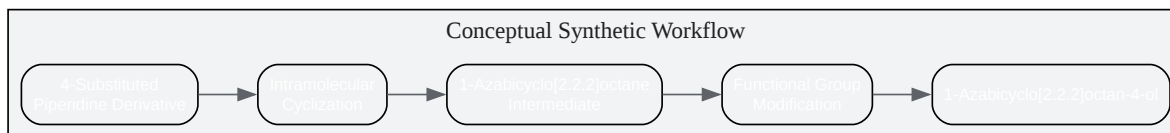
- **The Tertiary Amine:** The bridgehead nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. Its predicted pKa of  $\sim 9.07$  suggests it will be protonated at physiological pH.<sup>[5][6]</sup> This basicity is a key feature, influencing its solubility in aqueous media and its ability to participate in acid-base catalysis or form salts, which is often crucial for drug formulation.
- **The C4-Hydroxyl Group:** The secondary alcohol at the C4 position is a versatile handle for synthetic modifications. It can undergo a wide range of reactions typical of alcohols, including:
  - **Esterification:** Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
  - **Etherification:** Formation of ethers via reactions like the Williamson ether synthesis.
  - **Oxidation:** Conversion to the corresponding ketone, 1-azabicyclo[2.2.2]octan-4-one (4-quinuclidinone).
  - **Nucleophilic Substitution:** Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) allows for its displacement by a variety of nucleophiles.

This dual functionality allows for the attachment of diverse pharmacophores or linking groups, making it a highly adaptable scaffold in drug discovery programs.

## Synthesis and Manufacturing Considerations

The synthesis of the 1-azabicyclo[2.2.2]octane core generally involves intramolecular cyclization strategies. A common conceptual approach starts from a substituted piperidine ring. For instance, a 4-substituted piperidine bearing a 2-carbon electrophilic chain on the nitrogen atom can undergo an intramolecular nucleophilic substitution to form the bicyclic system.

A representative synthetic transformation involving a related precursor is the cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate using a strong base like lithium diisopropylamide (LDA) to yield the corresponding ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.<sup>[7]</sup> Subsequent reduction of the ester group would provide the 4-hydroxymethyl derivative, and other functional group interconversions could lead to the 4-ol target.



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Caption: Conceptual workflow for the synthesis of the quinuclidine core.

Industrial-scale synthesis prioritizes cost-effective starting materials and efficient, high-yield catalytic processes for the cyclization step.[8]

## Applications in Drug Discovery and Development

The rigid quinuclidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. **1-Azabicyclo[2.2.2]octan-4-ol** serves as a key starting material or intermediate in the synthesis of complex pharmaceutical agents.

A prominent example is its use in the preparation of Umeclidinium bromide.[9] Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[9] In the synthesis of Umeclidinium and related compounds, the 1-azabicyclo[2.2.2]octane core acts as a crucial pharmacophoric element that orients the other parts of the molecule for optimal interaction with the muscarinic receptors. The hydroxyl group of **1-Azabicyclo[2.2.2]octan-4-ol** is often the point of attachment for other fragments of the final drug molecule.[9]

The scaffold's presence in various drug candidates targeting nicotinic acetylcholine receptors further underscores its importance in neuroscience and for treating cognitive disorders.[10]

## Experimental Protocol: Representative Esterification

This protocol provides a generalized, step-by-step methodology for the esterification of the hydroxyl group, a common derivatization reaction. This is a conceptual protocol and must be

adapted and optimized for specific substrates and scales under appropriate laboratory safety standards.

Objective: To synthesize an ester derivative from **1-Azabicyclo[2.2.2]octan-4-ol** and an acyl chloride.

Materials:

- **1-Azabicyclo[2.2.2]octan-4-ol**
- Acyl chloride (e.g., Acetyl chloride)[11]
- Anhydrous, non-protic solvent (e.g., Dichloromethane, Chloroform)[11]
- Tertiary amine base (e.g., Triethylamine, Pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **1-Azabicyclo[2.2.2]octan-4-ol** (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with the highly reactive acyl chloride.
- **Reagent Addition:** Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Monitor the addition rate to maintain the temperature below 5 °C.

- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).
- Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acyl chloride and the hydrochloride salt of the base.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.
- Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product using an appropriate technique, such as column chromatography on silica gel or crystallization, to yield the pure ester.

## Safety, Handling, and Storage

As a chemical intermediate, proper handling of **1-Azabicyclo[2.2.2]octan-4-ol** is essential. While specific toxicity data is limited for this exact compound, data from closely related quinuclidinols and other bicyclic amines provide a strong basis for safety protocols.[\[12\]](#)[\[13\]](#)

- General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. [\[14\]](#) Avoid breathing dust, fumes, or vapors. [\[15\]](#)[\[16\]](#) Avoid contact with skin, eyes, and clothing. [\[15\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). [\[14\]](#)[\[15\]](#)
- First Aid Measures:
  - Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. [\[13\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [\[12\]](#)[\[15\]](#)

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is often between 2-8°C.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]

## Conclusion

**1-Azabicyclo[2.2.2]octan-4-ol** is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its rigid conformational framework, combined with versatile functional handles, provides a reliable platform for the design and synthesis of novel therapeutics with precisely controlled three-dimensional architecture. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full potential in the complex and demanding process of drug discovery and development.

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